
2-Phenylpent-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpent-3-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the third carbon of a pentenal chain. This compound is known for its applications in various fields, including organic synthesis and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpent-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction typically uses a base such as sodium hydroxide in methanol as a solvent . Another method involves the bromination of cinnamaldehyde followed by dehydrobromination and olefination .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available cinnamaldehyde as a starting material. The process includes bromination-dehydrobromination and olefination-dehydrobromination sequences, which are efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpent-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylpent-3-enal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Phenylpent-3-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpent-2-enal
- 3-Phenylpent-2-enal
- 2-Phenylcrotonaldehyde
Uniqueness
2-Phenylpent-3-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and α,β-unsaturated aldehyde moiety make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
5729-50-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-2-phenylpent-3-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-9,11H,1H3/b6-2+ |
InChI Key |
ATYUEOYJIQYTAG-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=CC(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


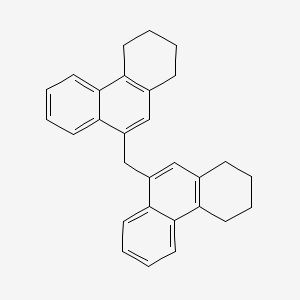
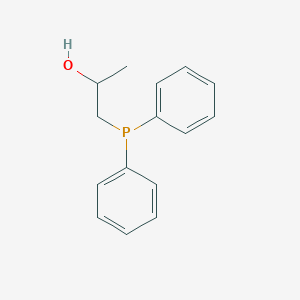

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
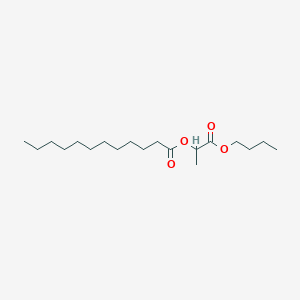
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
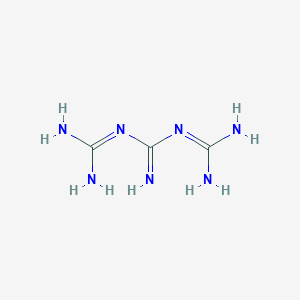

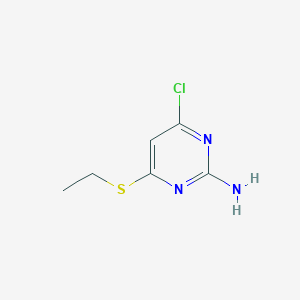
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
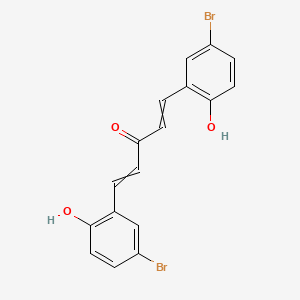
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
